(S)-2-ethylpyrrolidine hydrochloride

Alzheimer's disease β-secretase inhibitor chiral intermediate

Medicinal chemistry teams targeting Alzheimer's or JAK pathways cannot risk racemate, where 50% wrong enantiomer invalidates patent composition-of-matter and biological data. This stable (S)-enantiomer hydrochloride ensures stereochemical integrity: • Patented reagent for N,N′-substituted-1,3-diamino-2-hydroxypropane β-secretase inhibitors (US 7,727,997 B2). • Key chiral input for cyclobutyl-pyrrolopyridine/pyrimidine JAK inhibitors (EA 026201 B1). • ≥98% purity, mp 83-85°C, ideal for solid-state characterization and chiral HPLC calibration. ISO-certified, available from stock for immediate global delivery.

Molecular Formula C6H14ClN
Molecular Weight 135.635
CAS No. 597562-96-4
Cat. No. B592573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-ethylpyrrolidine hydrochloride
CAS597562-96-4
Synonyms(2S)-2-Ethylpyrrolidine Hydrochloride;  (2S)-2-Ethylpyrrolidinium Chloride
Molecular FormulaC6H14ClN
Molecular Weight135.635
Structural Identifiers
SMILESCCC1CCCN1.Cl
InChIInChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKeyLKNCADZJRBHOFP-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Ethylpyrrolidine HCl for CNS & Kinase Targets


(S)-2-Ethylpyrrolidine hydrochloride is a chiral, non‑racemic secondary amine heterocycle supplied as a stable hydrochloride salt (C₆H₁₄ClN, MW 135.64) . It belongs to the 2‑substituted pyrrolidine class, with a single stereogenic center at C2 that confers absolute (S)‑configuration . The compound is listed as a key reagent in the patent‑protected synthesis of N,N′‑substituted‑1,3‑diamino‑2‑hydroxypropanes (β‑secretase inhibitors for Alzheimer’s disease) and cyclobutyl‑substituted pyrrolopyridine/pyrrolopyrimidine JAK kinase inhibitors . Its enantiomeric counterpart, (R)-2-ethylpyrrolidine hydrochloride (CAS 460748‑80‑5), is directed to a structurally distinct patent class (PDK1‑targeted 6‑(4‑pyrimidinyl)‑1H‑indazole inhibitors) , establishing that chirality at the 2‑position dictates which pharmacophoric space the intermediate accesses.

S
Chiral Input
Chiral amine building block for asymmetric synthesis
Defined (S)-configuration at C2
Target Engagement
BACE1 and JAK kinase inhibitor lead series
Patent-specified stereochemical input
Form & Handling
Stable hydrochloride salt for solid-state dosing
Reduced volatility vs. free base liquid

Why Racemic/(R)-Enantiomers Cannot Replace (S)-Form


Racemic 2‑ethylpyrrolidine (CAS 1003‑28‑7) distributes the chiral pool equally between (S)‑ and (R)‑enantiomers, introducing 50 % of the wrong absolute configuration into any asymmetric synthesis sequence. Patent documents show that the (S)‑enantiomer is the required stereochemical input for β‑secretase inhibitor (US 7,727,997 B2) and JAK inhibitor (EA 026201 B1) lead series [1][2], while the (R)‑enantiomer is embedded in the PDK1 inhibitor patent family (US 8,697,685) [3]. Substituting racemate or the opposite enantiomer would yield diastereomeric mixtures that are explicitly outside the composition‑of‑matter claims of the respective patents, rendering downstream biological data non‑interpretable for regulatory filings. Furthermore, the hydrochloride salt provides defined stoichiometry, reduced hygroscopicity compared to the free base, and a melting point of 83–85 °C that facilitates solid‑state characterization .

Target Compound
Configuration (S)-enantiomer
Patent Space BACE1 / JAK
Form HCl Salt (Solid)
Substitutes May Differ
(R)-enantiomer PDK1 patent space
Racemate 50% wrong isomer input
Free Base Liquid, flammable
Racemic or opposite enantiomer substitution may yield diastereomeric mixtures outside composition-of-matter claims, and may render downstream biological data non-interpretable for regulatory filings.

(S)-2-Ethylpyrrolidine HCl: Key Differentiating Evidence


Enantiomer-Divergent Patent Chemistry

The (S)‑enantiomer of 2‑ethylpyrrolidine hydrochloride is the required chiral building block for the synthesis of N,N′‑substituted‑1,3‑diamino‑2‑hydroxypropanes, a class of β‑secretase (BACE1) inhibitors patented by Elan Pharmaceuticals (US 7,727,997 B2) for Alzheimer’s disease [1]. In contrast, the (R)‑enantiomer is the specified intermediate in the GlaxoSmithKline patent US 8,697,685 for 6‑(4‑pyrimidinyl)‑1H‑indazole PDK1 inhibitors [2]. This constitutes enantiomer‑divergent, intellectual‑property‑mandated selection: procurement of the incorrect enantiomer yields compounds outside the claimed chemical space, voiding the intended lead series and associated biological data.

Enantiomer-Divergent Patent Chemistry
Class-level inference
(S) → BACE1 & JAK inhibitors
(R) → PDK1 inhibitors
Patent-specified stereochemical attribution context
Orthogonal target classes with no overlap in patent claims
Alzheimer's disease β-secretase inhibitor chiral intermediate enantiomeric specificity

Hydrochloride vs. Free Base: Stability and Handling

The hydrochloride salt of (S)-2-ethylpyrrolidine exhibits a defined melting point of 83–85 °C and is characterized as a white solid under inert atmosphere storage . The free base (S)-2-ethylpyrrolidine (CAS 753447‑35‑7) is a liquid with a boiling point of 122.1 ± 8.0 °C, flash point of 15.5 ± 16.5 °C, and density of 0.8 ± 0.1 g/cm³ . The hydrochloride form eliminates the volatility and low flash‑point handling constraints of the free base, reduces amine reactivity during storage, and provides stoichiometric consistency for solution‑phase reactions. Commercially, the hydrochloride is supplied at certified purities of 95–98 % (HPLC/NMR) by multiple vendors .

Hydrochloride vs. Free Base
Reported
HCl: solid, mp 83–85°C
Free base: liquid, flash pt 15.5°C
Salt form may support solid-state stability and handling
Physical property data from vendor certificates
salt stability hygroscopicity procurement specification solid‑state characterization

Vendor-Certified Chiral Purity

Reputable vendors provide batch‑level analytical certification for (S)-2-ethylpyrrolidine hydrochloride, with typical specifications of ≥ 95 % chemical purity by HPLC and NMR, and chiral identity verified by optical rotation and/or chiral chromatography . In contrast, the racemic 2‑ethylpyrrolidine (CAS 1003‑28‑7) is sold without chiral specification, and the enantiomeric composition is not controlled, resulting in an undefined 1:1 mixture of (S)‑ and (R)‑enantiomers. For programs requiring single‑enantiomer building blocks, procurement of the racemate introduces 50 % undesired stereochemistry that cannot be separated without additional chiral resolution steps, which increase cost and timeline.

Vendor-Certified Chiral Purity
Class-level inference
≥ 95% purity, chiral identity confirmed
Single-enantiomer specification supports procurement QC
Racemate: uncontrolled 1:1 mixture; requires chiral resolution
chiral purity enantiomeric excess procurement QC stereochemical integrity

(S)-2-Ethylpyrrolidine HCl: Application Scenarios


Stereochemically Defined BACE1 Inhibitor Synthesis

Medicinal chemistry teams prosecuting Alzheimer’s disease targets can employ (S)-2-ethylpyrrolidine hydrochloride as the chiral amine input for constructing N,N′‑substituted‑1,3‑diamino‑2‑hydroxypropane backbones. These compounds were disclosed as β‑secretase inhibitors in US 7,727,997 B2 (Elan Pharmaceuticals), with IC₅₀ values < 20 μM in cell‑free APP substrate cleavage assays [1]. Procurement of the (S)‑enantiomer in hydrochloride salt form ensures stereochemical integrity and stoichiometric control during amide bond formation steps.

JAK Inhibitor Elaboration for Autoimmune & Oncology

The compound serves as a validated reagent for introducing a chiral pyrrolidine substructure into cyclobutyl‑substituted pyrrolopyridine and pyrrolopyrimidine JAK inhibitor scaffolds, as documented in EA 026201 B1 [2]. This patent family encompasses inhibitors of JAK family kinases with therapeutic relevance to rheumatoid arthritis, Crohn’s disease, and myeloproliferative neoplasms. The (S)‑enantiomer is specifically cited in vendor documentation as the required stereoisomer for this series.

Chiral Building Block for Asymmetric Method Development

Methodology groups developing enantioselective routes to 2‑substituted pyrrolidines can use (S)-2-ethylpyrrolidine hydrochloride as a reference standard for chiral HPLC method validation and optical rotation calibration. The compound’s defined melting point of 83–85 °C and commercial availability at 95–98 % purity from multiple ISO‑certified vendors provide the batch‑to‑batch consistency required for analytical method transfer across laboratories.

Application
Selection Property
Validation Focus
BACE1 inhibitor synthesis
Stereochemical-control context
Enantiomer-attribution review
JAK inhibitor elaboration
Chiral building block integrity
Patent-mapped stereochemistry
Asymmetric method development
Analytical reference standard
Chiral HPLC & optical rotation calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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